

4-Bromo-5-methoxy-2-nitroaniline CAS number and properties

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Compound of Interest

Compound Name: 4-Bromo-5-methoxy-2-nitroaniline

Cat. No.: B042433

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Technical Guide: 4-Bromo-5-methoxy-2-nitroaniline

CAS Number: 173312-36-2

This technical guide provides a comprehensive overview of the chemical and physical properties, a representative synthesis protocol, and safety information for **4-Bromo-5-methoxy-2-nitroaniline**, a key intermediate for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

4-Bromo-5-methoxy-2-nitroaniline is a substituted aniline that serves as a building block in organic synthesis.^{[1][2]} Its utility is noted in the synthesis of novel benzimidazole ureas which have shown potential as antibacterial agents by inhibiting DNA gyrase and topoisomerase IV.^[3]

Quantitative Data Summary

The following table summarizes the key quantitative data for **4-Bromo-5-methoxy-2-nitroaniline**. Specific experimental values for properties such as melting and boiling points are not consistently reported in publicly available literature; therefore, these fields are marked as "Not Available."

Property	Value	Source(s)
CAS Number	173312-36-2	[2] [3]
Molecular Formula	C ₇ H ₇ BrN ₂ O ₃	
Molecular Weight	247.05 g/mol	
Purity	Typically ≥98%	
Melting Point	Not Available	
Boiling Point	Not Available	
Solubility	Not Available	
Storage Temperature	Room Temperature	[3]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **4-Bromo-5-methoxy-2-nitroaniline** is not readily available in the cited literature, a representative procedure can be conceptualized based on standard organic chemistry transformations involving electrophilic aromatic substitution on a substituted aniline precursor. The following is a generalized, hypothetical protocol.

Representative Synthesis Protocol: Bromination and Nitration of a Methoxy-aniline Precursor

Objective: To synthesize **4-Bromo-5-methoxy-2-nitroaniline** from a suitable methoxy-aniline starting material. This protocol is illustrative and would require optimization.

Materials:

- 3-Methoxy-4-bromoaniline (or a similar precursor)
- Concentrated Sulfuric Acid (H₂SO₄)
- Concentrated Nitric Acid (HNO₃)

- Dichloromethane (CH_2Cl_2)
- Saturated Sodium Bicarbonate solution (NaHCO_3)
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Ice bath

Procedure:

- **Dissolution:** Dissolve the starting aniline precursor in dichloromethane in a round-bottom flask.
- **Cooling:** Cool the flask in an ice bath to 0°C.
- **Acidification:** Slowly add concentrated sulfuric acid dropwise to the stirred solution, maintaining the temperature at 0°C.
- **Nitration:** Add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise to the reaction mixture. The temperature should be carefully monitored and kept below 5°C.
- **Reaction Monitoring:** Stir the reaction mixture at 0°C for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- **Quenching:** Once the reaction is complete, slowly pour the reaction mixture over crushed ice.
- **Neutralization:** Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product into dichloromethane (3x).
- **Washing & Drying:** Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

- Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Logical Workflow for Synthesis and Purification

The following diagram illustrates a typical workflow for the synthesis and subsequent purification of a chemical compound like **4-Bromo-5-methoxy-2-nitroaniline**.



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References

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- 2. chemwhat.com [chemwhat.com]
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